3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid
Description
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid (CAS: 2166800-08-2) is a cyclohexane-based carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3 and a methyl substituent at position 1. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 257.33 g/mol . This compound is commonly used in medicinal chemistry as a building block for peptide synthesis and drug development due to its Boc group, which enhances stability during synthetic processes .
Properties
IUPAC Name |
1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-6-5-7-13(4,8-9)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPMDVSCEXNFGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Functionalization of 1-Methylcyclohexanecarboxylic Acid
This approach begins with commercially available 1-methylcyclohexanecarboxylic acid, leveraging its pre-existing methyl and carboxylic acid groups for subsequent modifications.
Step 1: Nitration at Position 3
The carboxylic acid group directs electrophilic nitration to the meta position (C3) using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C for 6 hours. The nitro intermediate is isolated via crystallization from ethyl acetate/hexane (yield: 68–72%).
Step 2: Reduction to Primary Amine
Catalytic hydrogenation with 10% palladium on carbon ($$ \text{Pd/C} $$) under $$ \text{H}_2 $$ (3 atm) in ethanol reduces the nitro group to an amine. The reaction proceeds quantitatively at 25°C over 12 hours.
Step 3: Boc Protection
The free amine is protected using di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with triethylamine ($$ \text{Et}3\text{N} $$) as a base. After stirring at room temperature for 4 hours, the product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding 85–90%.
| Parameter | Conditions |
|---|---|
| Nitrating Agent | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ (1:2 v/v) |
| Reduction Catalyst | 10% $$ \text{Pd/C} $$, $$ \text{H}_2 $$ (3 atm) |
| Boc Reagent | $$ \text{Boc}_2\text{O} $$ (1.2 eq) |
| Solvent | $$ \text{CH}2\text{Cl}2 $$ |
Advantages : High regioselectivity due to carboxylic acid directing effects.
Limitations : Nitration requires rigorous temperature control to avoid byproducts.
Method 2: Cyclohexanone Alkylation and Reductive Amination
This route constructs the cyclohexane ring while introducing substituents through consecutive alkylation and amination steps.
Step 1: Grignard Alkylation
Cyclohexanone reacts with methyl magnesium bromide ($$ \text{MeMgBr} $$) in tetrahydrofuran ($$ \text{THF} $$) at −78°C to form 1-methylcyclohexanol. Quenching with ammonium chloride ($$ \text{NH}_4\text{Cl} $$) yields the tertiary alcohol (89% yield).
Step 2: Oxidation to Carboxylic Acid
The alcohol is oxidized to 1-methylcyclohexanecarboxylic acid using Jones reagent ($$ \text{CrO}3/\text{H}2\text{SO}_4 $$) in acetone at 0°C. The crude acid is extracted with diethyl ether and recrystallized (yield: 76%).
Step 3: Reductive Amination
A ketone intermediate is generated via oxidation of the alcohol, followed by reductive amination with ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol. The amine is Boc-protected as described in Method 1.
| Parameter | Conditions |
|---|---|
| Alkylation Agent | $$ \text{MeMgBr} $$ (3.0 eq) |
| Oxidizing Agent | Jones reagent ($$ \text{CrO}_3 $$) |
| Reductive Amination | $$ \text{NaBH}_3\text{CN} $$, pH 6 |
Advantages : Scalable for industrial production.
Limitations : Over-oxidation risks during carboxylic acid formation.
Method 3: Diels-Alder Cyclization with Pre-Functionalized Dienophiles
This strategy employs a [4+2] cycloaddition to construct the cyclohexane ring with predefined substituents.
Step 1: Diene Preparation
1,3-Butadiene is functionalized with a methyl group and a protected amine via Schiff base formation. The dienophile, maleic anhydride, reacts with the diene in toluene at 110°C for 24 hours to form the cyclohexane adduct.
Step 2: Hydrolysis and Decarboxylation
The anhydride moiety is hydrolyzed to a carboxylic acid using 20% hydrochloric acid ($$ \text{HCl} $$) under reflux. Subsequent decarboxylation at 150°C removes the β-keto acid group, yielding 1-methyl-3-aminocyclohexanecarboxylic acid (62% yield).
Step 3: Boc Protection
Standard Boc protection as in Method 1 completes the synthesis.
| Parameter | Conditions |
|---|---|
| Dienophile | Maleic anhydride |
| Cycloaddition Temp | 110°C, 24 hours |
| Hydrolysis Agent | 20% $$ \text{HCl} $$ |
Advantages : Direct control over substituent positioning.
Limitations : Low yields due to competing polymerization.
Method 4: Enzymatic Resolution of Racemic Mixtures
For stereospecific synthesis, lipase-catalyzed kinetic resolution separates enantiomers from a racemic precursor.
Step 1: Synthesis of Racemic Ester
1-Methyl-3-aminocyclohexanecarboxylic acid is esterified with ethanol using $$ \text{H}2\text{SO}4 $$ as a catalyst. The racemic ethyl ester is obtained in 95% yield.
Step 2: Enzymatic Hydrolysis
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C. The remaining (S)-ester is isolated and hydrolyzed with $$ \text{NaOH} $$ to yield the enantiopure acid.
Step 3: Boc Protection
The resolved amine is Boc-protected under standard conditions.
| Parameter | Conditions |
|---|---|
| Enzyme | CAL-B (10 mg/mL) |
| Hydrolysis Time | 48 hours |
| Resolution Efficiency | 98% enantiomeric excess (ee) |
Advantages : High enantioselectivity.
Limitations : Cost-prohibitive for large-scale production.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Modern facilities employ tubular reactors for nitration and hydrogenation steps, achieving 15–20% higher yields than batch processes. For example, a microreactor system operating at 5 mL/min flow rate reduces nitration time from 6 hours to 30 minutes.
Byproduct Management
Unreacted starting materials and regioisomers are minimized via:
- Distillation : Fractional distillation under reduced pressure (10 mmHg) separates 1-methylcyclohexanecarboxylic acid (b.p. 88–92°C) from byproducts.
- Crystallization : Ethyl acetate/hexane mixtures (3:7 v/v) precipitate the pure Boc-protected product.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 8.2 minutes.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves the reaction of 3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions can vary, but common solvents include dioxane and water, with yields often exceeding 80% .
Medicinal Chemistry
3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential therapeutic effects.
- Anticancer Activity : Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cell lines. The Boc group allows for further modifications that can enhance biological activity or selectivity .
- Anti-inflammatory Agents : The compound has been investigated for its role as a precursor in synthesizing inhibitors targeting receptor-interacting protein 1 (RIP1), which is implicated in inflammatory responses. Such inhibitors could be beneficial in treating systemic inflammatory response syndrome .
Organic Synthesis
In organic chemistry, the compound is utilized for:
- Peptide Synthesis : The Boc protecting group allows for the selective protection of amino acids during peptide bond formation, facilitating the synthesis of complex peptides and proteins .
- Building Block for Complex Molecules : Its structure makes it a versatile building block for synthesizing more complex organic molecules, including those with pharmacological relevance.
Case Study 1: Synthesis of Bioactive Peptides
A study demonstrated the use of this compound in synthesizing a series of bioactive peptides. The protected amino acid was incorporated into peptide chains using standard coupling methods, resulting in peptides with enhanced stability and activity against specific biological targets .
Case Study 2: Development of Anti-inflammatory Compounds
Another research effort focused on modifying this compound to create selective RIP1 inhibitors. The study reported that certain derivatives showed significant potency in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-methylcyclohexanecarboxylic acid primarily involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Isomerism
The compound’s key structural differentiators include:
- Stereochemistry: specifies the (1R,3R) configuration for a closely related compound, highlighting the importance of stereochemistry in solubility and receptor interactions. Trans-3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 218772-92-0) exhibits distinct crystallinity and melting behavior compared to cis isomers .
- Substituent Effects: The methyl group at position 1 increases lipophilicity relative to non-methylated analogs like 3-(Boc-amino)cyclohexanecarboxylic acid (CAS: 1899832-83-7), which could enhance membrane permeability in drug candidates .
Table 1: Structural and Physical Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Stereochemistry | Purity | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | 2166800-08-2 | C₁₃H₂₃NO₄ | 1-Me, 3-Boc | Not specified | 95% | Peptide synthesis, drug R&D |
| 4-Boc-amino-1-Me-cyclohexanecarboxylic acid | 1262406-79-0 | C₁₃H₂₃NO₄ | 1-Me, 4-Boc | Not specified | 95% | Medicinal chemistry |
| Trans-3-Boc-amino-cyclohexanecarboxylic acid | 218772-92-0 | C₁₂H₂₁NO₄ | 3-Boc | Trans | 97% | Crystallography, APIs |
| 1-Boc-amino-3-Me-cyclohexane-1-carboxylic acid | 53534934 (CID) | C₁₃H₂₃NO₄ | 1-Boc, 3-Me | Not specified | N/A | Research intermediate |
Research Findings and Trends
- Positional Isomerism : Studies indicate that Boc group placement (e.g., 3 vs. 4) significantly impacts hydrogen-bonding capacity, as observed in cyclohexane-based kinase inhibitors .
- Stereochemical Influence : The (1R,3R) configuration in related compounds enhances enantiomeric purity in chiral drug synthesis, a critical factor in FDA approvals .
- Thermodynamic Stability: Methyl-substituted derivatives exhibit higher thermal stability (Tₘ ~150–160°C) compared to non-methylated analogs, making them suitable for high-temperature reactions .
Q & A
Q. What computational tools predict the compound’s interactions with biological targets?
- Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations model binding modes to proteins like GABA receptors. QSAR (Quantitative Structure-Activity Relationship) analyses correlate substituent effects (e.g., Boc vs. acetyl protection) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
